molecular formula C13H16N4OS B13762918 1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine CAS No. 72361-42-3

1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine

Cat. No.: B13762918
CAS No.: 72361-42-3
M. Wt: 276.36 g/mol
InChI Key: PWZIYLLXMZBGQQ-YDWXAUTNSA-N
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Description

1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine is a complex organic compound that features a unique combination of functional groups, including a cyano group, an oxadiazole ring, and a thioxobutene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium-based catalysts). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce simpler derivatives with fewer functional groups .

Mechanism of Action

The mechanism of action of 1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

72361-42-3

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

(E,4E)-4-(3,5-dimethyl-1,3,4-oxadiazol-2-ylidene)-2-(pyrrolidine-1-carbothioyl)but-2-enenitrile

InChI

InChI=1S/C13H16N4OS/c1-10-15-16(2)12(18-10)6-5-11(9-14)13(19)17-7-3-4-8-17/h5-6H,3-4,7-8H2,1-2H3/b11-5+,12-6+

InChI Key

PWZIYLLXMZBGQQ-YDWXAUTNSA-N

Isomeric SMILES

CC1=NN(/C(=C\C=C(/C#N)\C(=S)N2CCCC2)/O1)C

Canonical SMILES

CC1=NN(C(=CC=C(C#N)C(=S)N2CCCC2)O1)C

Origin of Product

United States

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